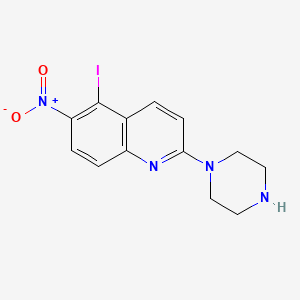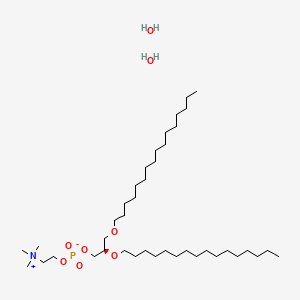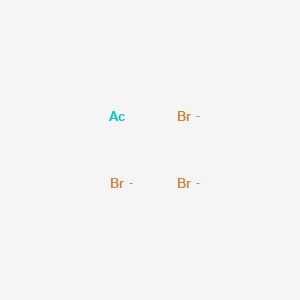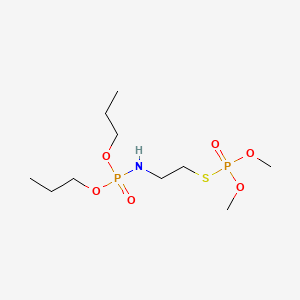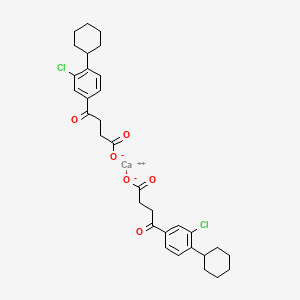
Bucloxic acid (hemicalcium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bucloxic acid (hemicalcium) is a compound known for its anti-inflammatory properties. It is a pyrazole derivative and has been used in the treatment of chronic glomerular nephropathies . The molecular formula of Bucloxic acid is C16H19ClO3, and it has a molecular weight of 294.77 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bucloxic acid can be synthesized through the chlorination of 4-(4’-cyclohexylphenyl)-4-oxobutanoic acid, followed by the formation of its calcium salt . The reaction conditions typically involve the use of chlorinating agents and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of Bucloxic acid involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Bucloxic acid undergoes various chemical reactions, including:
Oxidation: Bucloxic acid can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Bucloxic acid into its reduced forms.
Substitution: Bucloxic acid can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Bucloxic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: It is used in the treatment of chronic glomerular nephropathies and other inflammatory conditions.
Industry: Bucloxic acid is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Bucloxic acid exerts its effects through its anti-inflammatory properties. It targets specific molecular pathways involved in inflammation, reducing the production of inflammatory mediators and alleviating symptoms associated with inflammatory conditions . The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular components to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Bucloxic acid is unique compared to other similar compounds due to its specific chemical structure and anti-inflammatory properties. Similar compounds include:
Indomethacin: Another anti-inflammatory agent with a different chemical structure but similar therapeutic effects.
Ibuprofen: A widely used anti-inflammatory drug with a different mechanism of action.
Bucloxic acid stands out due to its specific use in treating chronic glomerular nephropathies and its unique chemical properties .
Eigenschaften
Molekularformel |
C32H36CaCl2O6 |
|---|---|
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
calcium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/2C16H19ClO3.Ca/c2*17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h2*6-7,10-11H,1-5,8-9H2,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
FKJKZQUQHXSBHB-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


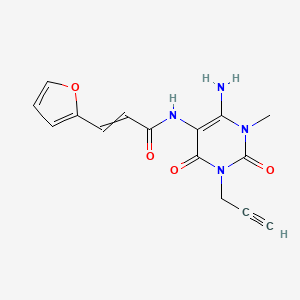
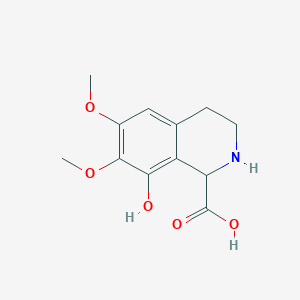
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)



